molecular formula C9H14N2O B13866392 1-(1-Methylpyrazol-4-yl)pentan-1-one

1-(1-Methylpyrazol-4-yl)pentan-1-one

Cat. No.: B13866392
M. Wt: 166.22 g/mol
InChI Key: VNDRUMZLEMISCY-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-4-yl)pentan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(1-Methylpyrazol-4-yl)pentan-1-one can be achieved through several methods. One common approach involves the reaction of 1-methylpyrazole with a suitable pentanone derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity. Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(1-Methylpyrazol-4-yl)pentan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Methylpyrazol-4-yl)pentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methylpyrazol-4-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(1-Methylpyrazol-4-yl)pentan-1-one can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(1-methylpyrazol-4-yl)pentan-1-one

InChI

InChI=1S/C9H14N2O/c1-3-4-5-9(12)8-6-10-11(2)7-8/h6-7H,3-5H2,1-2H3

InChI Key

VNDRUMZLEMISCY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CN(N=C1)C

Origin of Product

United States

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